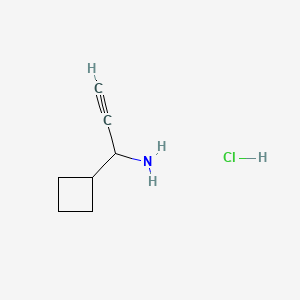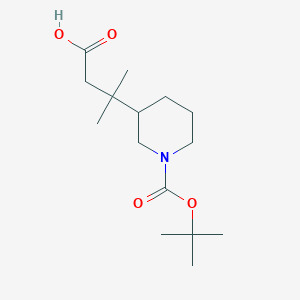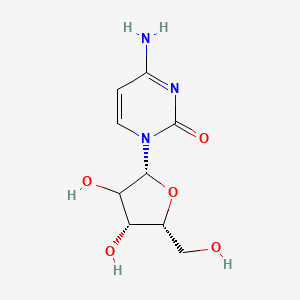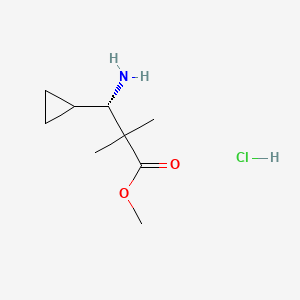
methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride is a chemical compound with a complex structure It is characterized by the presence of a cyclopropyl group, an amino group, and a dimethylpropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride typically involves multiple steps. One common approach is the cyclopropanation of a suitable precursor, followed by the introduction of the amino group and the esterification to form the dimethylpropanoate moiety. The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl(3S)-3-hydroxy-3-cyclopropyl-2,2-dimethylpropanoate
- Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylbutanoate
Uniqueness
Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H18ClNO2 |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12-3)7(10)6-4-5-6;/h6-7H,4-5,10H2,1-3H3;1H/t7-;/m0./s1 |
Clave InChI |
SUTIVGWCXYYSAS-FJXQXJEOSA-N |
SMILES isomérico |
CC(C)([C@H](C1CC1)N)C(=O)OC.Cl |
SMILES canónico |
CC(C)(C(C1CC1)N)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


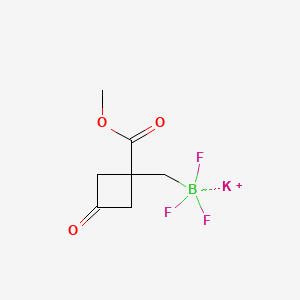
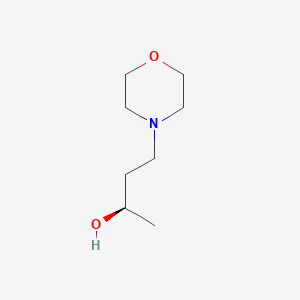


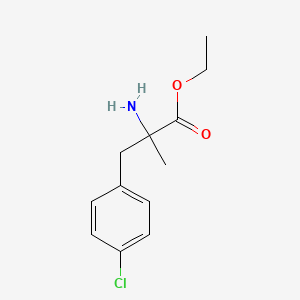

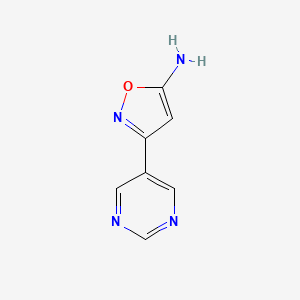
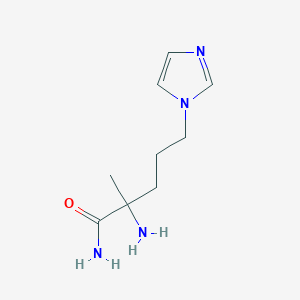
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride](/img/structure/B13578975.png)
![3-{1-[methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amino]ethyl}phenol](/img/structure/B13578980.png)
![N-[(1,1-Dimethylethoxy)carbonyl]phenylalanine 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester](/img/structure/B13578985.png)
